DMT-Biotin

Vue d'ensemble

Description

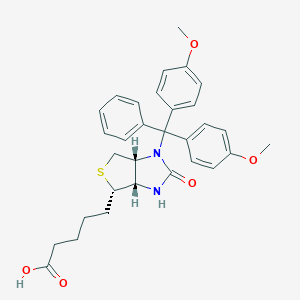

1’N-(4,4’-Dimethoxytrityl) Biotin is a chemically modified form of biotin, a vital vitamin (B7) known for its role in cellular metabolism and gene regulation. The modification involves the addition of a 4,4’-dimethoxytrityl (DMT) group, which serves as a protective group during chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1’N-(4,4’-Dimethoxytrityl) Biotin typically involves the esterification of biotin with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of 1’N-(4,4’-Dimethoxytrityl) Biotin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1’N-(4,4’-Dimethoxytrityl) Biotin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its original biotin form.

Substitution: The DMT group can be substituted with other protective groups or functional groups

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve acidic or basic catalysts

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Biotin.

Substitution: Various biotin derivatives depending on the substituent

Applications De Recherche Scientifique

1’N-(4,4’-Dimethoxytrityl) Biotin has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protective group in various chemical reactions.

Biology: Employed in the study of protein-protein and protein-DNA interactions through biotin-streptavidin binding assays.

Medicine: Utilized in drug delivery systems and diagnostic assays.

Industry: Applied in the production of biotinylated compounds for various industrial processes .

Mécanisme D'action

The mechanism of action of 1’N-(4,4’-Dimethoxytrityl) Biotin involves its ability to bind to streptavidin or avidin with high affinity. This binding facilitates the capture and purification of biotinylated molecules. The DMT group protects the biotin molecule during chemical synthesis, ensuring that it only reacts at specific stages .

Comparaison Avec Des Composés Similaires

- D-Biotin 4,4’-dimethoxytrityl ester

- 1’N-(4,4’-Dimethoxytrityl)-2’N-Benzyl Biotin Benzyl Ester

Comparison: 1’N-(4,4’-Dimethoxytrityl) Biotin is unique due to its specific protective group, which provides stability during synthesis and allows for selective deprotection. This makes it particularly useful in complex synthetic pathways where precise control over reaction steps is required .

Activité Biologique

DMT-biotin, a compound combining N,N-Dimethyltryptamine (DMT) with biotin, has garnered attention for its potential biological activities, particularly in the context of neurological health and metabolic processes. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Overview of DMT and Biotin

N,N-Dimethyltryptamine (DMT) is an indole alkaloid known for its potent psychoactive properties. It occurs naturally in various plants and animals, including humans. DMT interacts with multiple receptors in the brain, particularly serotonin receptors, and has been studied for its neuroprotective effects and potential therapeutic applications in conditions like depression and anxiety .

Biotin , also known as vitamin B7, is a water-soluble vitamin that acts as a coenzyme for several carboxylases involved in fatty acid synthesis and energy metabolism. It plays a crucial role in gene regulation and is essential for maintaining metabolic homeostasis .

DMT's Neuroprotective Properties

Research indicates that DMT may exert neuroprotective effects through various mechanisms:

- Reduction of Apoptosis : DMT has been shown to decrease apoptotic cell death in the mammalian forebrain, supporting neuronal survival under stress conditions .

- Astrocyte Support : DMT enhances astrocyte survival in ischemic environments, suggesting its potential role in managing acute cerebral ischemia .

- Psychoactive Effects : The compound's interaction with serotonin receptors leads to significant alterations in mood and perception, which may indirectly affect neuroplasticity and recovery from neurological disorders .

Biotin's Role as a Cofactor

Biotin functions primarily as a cofactor for five key carboxylases:

- Acetyl-CoA Carboxylase : Involved in fatty acid synthesis.

- Pyruvate Carboxylase : Plays a role in gluconeogenesis.

- Propionyl-CoA Carboxylase : Important for amino acid metabolism.

- 3-Methylcrotonyl-CoA Carboxylase : Involved in leucine catabolism .

Additionally, biotin influences gene expression through histone biotinylation, affecting chromatin structure and gene regulation .

High-Dose Biotin in Multiple Sclerosis

Recent studies have explored the application of high-dose biotin (MD1003) in treating progressive multiple sclerosis (MS). In a pilot study involving 154 patients, those receiving high-dose biotin showed significant improvements in disability scores compared to placebo groups. Specifically:

- Primary Endpoint Achievements : 12.6% of patients on MD1003 met the primary endpoint of disability reversal versus none on placebo (p = 0.005) .

- Long-term Effects : Follow-up indicated sustained improvements in clinical outcomes over 24 months .

However, some studies have reported mixed results regarding the efficacy of biotin in MS treatment. A case series noted relapses during high-dose biotin therapy, emphasizing the need for further investigation into its safety profile .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O5S/c1-37-24-16-12-22(13-17-24)31(21-8-4-3-5-9-21,23-14-18-25(38-2)19-15-23)33-26-20-39-27(29(26)32-30(33)36)10-6-7-11-28(34)35/h3-5,8-9,12-19,26-27,29H,6-7,10-11,20H2,1-2H3,(H,32,36)(H,34,35)/t26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVJZXKPGLZEJ-YCVJPRETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.